Chlorobactene

Description

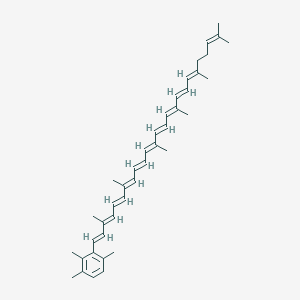

Structure

3D Structure

Propriétés

Numéro CAS |

2932-09-4 |

|---|---|

Formule moléculaire |

C40H52 |

Poids moléculaire |

532.8 g/mol |

Nom IUPAC |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene |

InChI |

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

Clé InChI |

VJASLAGEYVTOGS-IQAIWTHGSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

SMILES isomérique |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C |

SMILES canonique |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Synonymes |

chlorobactene |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chlorobactene Biosynthesis Pathway in Green Sulfur Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green sulfur bacteria (GSB) are a group of obligately anaerobic photoautotrophic bacteria that are significant contributors to primary production in anoxic environments. A hallmark of GSB is their unique light-harvesting antennae, the chlorosomes, which contain large amounts of bacteriochlorophylls and carotenoids. The primary carotenoid in many species of GSB, such as Chlorobium tepidum, is chlorobactene, an aromatic carotenoid that plays crucial roles in light harvesting and photoprotection.[1] Understanding the biosynthesis of this compound is essential for comprehending the photosynthetic strategy of these organisms and offers potential avenues for biotechnological applications, including the development of novel bioactive compounds. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, genetic basis, and key experimental methodologies used in its elucidation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in GSB, exemplified by the model organism Chlorobium tepidum, begins with the universal precursor for C40 carotenoids, geranylgeranyl diphosphate (GGPP). The pathway proceeds through a series of desaturation, isomerization, cyclization, and aromatization reactions to yield this compound. Unlike the pathway in most other bacteria which utilizes a single enzyme, CrtI, for the desaturation of phytoene to lycopene, the pathway in C. tepidum is more akin to that in cyanobacteria and plants, employing a series of distinct desaturases and an isomerase.[1][2]

The key enzymatic steps in the this compound biosynthesis pathway are as follows:

-

Phytoene Synthesis: Two molecules of GGPP are condensed to form the first colorless C40 carotenoid, phytoene. This reaction is catalyzed by phytoene synthase , encoded by the crtB gene.[1][3]

-

Phytoene Desaturation: Phytoene undergoes two sequential desaturation steps to introduce conjugated double bonds, leading to the formation of ζ-carotene. The first desaturation is catalyzed by phytoene desaturase (crtP), followed by a second desaturation catalyzed by ζ-carotene desaturase (crtQ).[1][3]

-

Isomerization: The resulting cis-ζ-carotene is then isomerized to the all-trans form by a cis-trans isomerase , encoded by the crtH gene.[1][3]

-

Lycopene Formation: Further desaturation of all-trans-ζ-carotene leads to the formation of lycopene.

-

Cyclization to γ-Carotene: One end of the linear lycopene molecule is cyclized to form a β-ring, resulting in the formation of γ-carotene. This reaction is catalyzed by a lycopene cyclase , CruA.[4]

-

Aromatization to this compound: The final and defining step is the desaturation and methylation of the β-ring of γ-carotene to form the aromatic φ-end group of this compound. This crucial reaction is catalyzed by γ-carotene desaturase , encoded by the crtU gene.[1][3]

Further modifications of this compound can occur, including hydroxylation at the 1',2' position by carotenoid 1',2'-hydratase (crtC), followed by glucosylation and acylation to form OH-chlorobactene glucoside laurate.[5][6]

Quantitative Analysis of Carotenoid Composition in Chlorobium tepidum Wild-Type and Mutants

The elucidation of the this compound biosynthesis pathway has been significantly advanced by the generation and analysis of knockout mutants for each of the core biosynthetic genes. The following table summarizes the carotenoid composition of wild-type Chlorobium tepidum and various crt mutants, providing a quantitative insight into the function of each enzyme.

| Strain | Major Carotenoids Detected | Percentage of Total Carotenoids (%) |

| Wild Type | This compound | 85 |

| γ-Carotene | 5 | |

| 1',2'-Dihydrothis compound | 5 | |

| OH-Chlorobactene derivatives | 5 | |

| crtB (Phytoene synthase) | No carotenoids detected | 0 |

| crtP (Phytoene desaturase) | Phytoene | >95 |

| crtQ (ζ-carotene desaturase) | ζ-Carotene | >90 |

| crtH (cis-trans isomerase) | Accumulation of cis-isomers of lycopene | - |

| crtU (γ-carotene desaturase) | γ-Carotene | >95 |

| crtC (Carotenoid 1',2'-hydratase) | This compound, γ-Carotene | Lacks hydroxylated derivatives |

Data compiled from Frigaard et al., 2004.[1]

Experimental Protocols

Gene Inactivation in Chlorobium tepidum by Natural Transformation

This protocol describes the generation of targeted gene knockouts in C. tepidum using homologous recombination, a key technique for functional genomics in this organism.[2][5][7]

Materials:

-

Chlorobium tepidum wild-type culture

-

Cloning vector (e.g., pUC19)

-

Antibiotic resistance cassette (e.g., aadA for spectinomycin/streptomycin resistance)

-

Primers for amplifying flanking regions of the target gene

-

DNA polymerase, ligase, and restriction enzymes

-

Agar plates with appropriate antibiotics

Procedure:

-

Construct Design: Design a knockout construct consisting of an antibiotic resistance cassette flanked by homologous regions (at least 0.5 kb each) upstream and downstream of the target gene.[5]

-

Amplification of Flanking Regions: Use PCR to amplify the upstream and downstream flanking regions from C. tepidum genomic DNA.

-

Cloning: Clone the flanking regions and the antibiotic resistance cassette into a suitable vector. This can be achieved through standard restriction-ligation cloning or by using techniques like megaprimer PCR.[2]

-

Linearization of the Construct: Linearize the final plasmid construct by restriction digest. Linear DNA transforms C. tepidum with a much higher efficiency than circular DNA.[5]

-

Natural Transformation:

-

Grow a late-exponential phase culture of C. tepidum.

-

Spot approximately 100 µl of the cell culture onto an agar plate.

-

Add 1-10 µg of the linearized knockout construct directly onto the spotted cells.

-

Incubate the plate under anaerobic and phototrophic conditions at 40°C for 10-20 hours to allow for recombination.[5]

-

-

Selection of Mutants:

-

Resuspend the cells from the agar plate in fresh medium.

-

Plate the cell suspension onto agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates under selective conditions until colonies appear.

-

-

Verification of Mutants: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR using primers flanking the insertion site and internal to the target gene.

HPLC Analysis of Carotenoids

This protocol outlines the extraction and analysis of carotenoids from C. tepidum cultures by High-Performance Liquid Chromatography (HPLC).[6][8][9]

Materials:

-

C. tepidum cell pellet

-

Acetone/methanol mixture (7:2, v/v)

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., Nova-Pak C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, tetrahydrofuran)

Procedure:

-

Extraction:

-

Harvest C. tepidum cells by centrifugation.

-

Extract the pigments by vortexing the cell pellet with an acetone/methanol (7:2, v/v) mixture until the pellet is colorless.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.

-

-

HPLC Separation:

-

Filter the pigment extract through a 0.22 µm filter before injection.

-

Inject the sample into the HPLC system.

-

A typical elution gradient for separating this compound and its precursors starts with a mixture of acetonitrile, methanol, and water and gradually increases the proportion of a less polar solvent like ethyl acetate or tetrahydrofuran.[6]

-

An example gradient:

-

Start with 20% solvent B (e.g., ethyl acetate) in solvent A (e.g., acetonitrile/water) at a flow rate of 0.75 ml/min.

-

Increase to 70% solvent B over 10 minutes.

-

Increase the flow rate to 1 ml/min and increase to 100% solvent B by 40 minutes.

-

Hold at 100% solvent B for 20 minutes.[6]

-

-

-

Detection and Quantification:

-

Monitor the elution of carotenoids by their absorbance at their specific maxima (e.g., 491 nm for this compound).[8]

-

Identify individual carotenoids based on their retention times and characteristic absorption spectra compared to known standards or literature data.

-

Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve.

-

Visualizing the this compound Biosynthesis Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the core this compound biosynthesis pathway and the experimental workflow for generating knockout mutants.

Caption: The core biosynthetic pathway of this compound in green sulfur bacteria.

Caption: Experimental workflow for gene inactivation in Chlorobium tepidum.

Conclusion

The elucidation of the this compound biosynthesis pathway in green sulfur bacteria represents a significant achievement in microbial biochemistry and genetics. The unique features of this pathway, particularly its resemblance to that of oxygenic phototrophs, provide valuable insights into the evolution of carotenoid biosynthesis. The ability to genetically manipulate this pathway in model organisms like Chlorobium tepidum opens up exciting possibilities for studying the roles of specific carotenoids in photosynthesis and for the potential bioengineering of novel carotenoid structures. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore this fascinating metabolic pathway and its potential applications.

References

- 1. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene inactivation in the cyanobacterium Synechococcus sp. PCC 7002 and the green sulfur bacterium Chlorobium tepidum using in vitro-made DNA constructs and natural transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic manipulation of carotenoid biosynthesis in the green sulfur bacterium Chlorobium tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isorenieratene biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. [PDF] Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Chlorobactene in Anoxygenic Photosynthesis: A Technical Guide

Abstract

Anoxygenic photosynthesis, a process foundational to life in anaerobic environments, relies on a specialized cast of pigments to capture light energy. Among these, the aromatic carotenoid chlorobactene, found in green sulfur bacteria (GSB), plays a critical role. This technical guide provides an in-depth exploration of the function of this compound, detailing its contribution to light harvesting and photoprotection. We present a comprehensive overview of its biosynthetic pathway, quantitative data on its spectroscopic properties and energy transfer efficiency, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this essential photosynthetic pigment.

Introduction

Green sulfur bacteria (GSB), such as Chlorobaculum tepidum, are obligate anaerobic photoautotrophs that thrive in environments with low light and high sulfide concentrations.[1] Their remarkable ability to perform photosynthesis under such extreme conditions is largely attributable to a unique light-harvesting antenna system, the chlorosome.[2][3] Chlorosomes are ellipsoidal bodies attached to the cytoplasmic membrane, containing large aggregates of bacteriochlorophylls (BChl) c, d, or e, which are responsible for absorbing light energy.[1][3]

Carotenoids are essential components of photosynthetic systems, serving dual functions in light harvesting and photoprotection.[4] In GSB, the primary carotenoid is this compound, an aromatic carotenoid that contributes to the absorption of light in the blue-green region of the spectrum and protects the photosynthetic apparatus from photodamage.[5] This guide delves into the multifaceted functions of this compound, providing a technical resource for the scientific community.

Core Functions of this compound

Light Harvesting

This compound's primary role is to act as an accessory light-harvesting pigment, absorbing light in the 400-550 nm range, a spectral region where bacteriochlorophylls have weaker absorption.[4] This captured energy is then efficiently transferred to the bacteriochlorophylls within the chlorosome, significantly expanding the spectrum of light available for photosynthesis. The overall light-harvesting efficiency in GSB is remarkably high, with estimates around 95% under anaerobic conditions.[6][7]

The energy transfer from carotenoids to bacteriochlorophylls is an ultrafast process.[8][9] In the GSB photosystem, light energy absorbed by this compound is transferred to the Fenna-Matthews-Olson (FMO) protein, which then funnels the energy to the reaction center (RC) to initiate charge separation.[10] The forward energy transfer time constants between the FMO protein and the RC, and within the RC antenna, are on the order of picoseconds, highlighting the efficiency of this process.[6][7]

Photoprotection

In addition to its light-harvesting function, this compound is crucial for photoprotection. Photosynthetic organisms are susceptible to photodamage from the formation of reactive oxygen species (ROS) under high light conditions. Carotenoids, including this compound, can quench triplet excited states of bacteriochlorophylls, preventing the formation of singlet oxygen, a highly damaging ROS. This quenching process dissipates excess energy as heat, thereby protecting the photosynthetic machinery.

Quantitative Data on this compound and Photosynthetic Efficiency

The following tables summarize key quantitative data related to this compound and the photosynthetic apparatus of green sulfur bacteria.

| Parameter | Value | Organism/Condition | Reference(s) |

| This compound Absorption Maxima (in n-hexane) | ~460 nm, ~490 nm, ~520 nm | Chlorobaculum tepidum | [11] |

| Overall Light-Harvesting Efficiency | ~95% | Green Sulfur Bacteria (anaerobic) | [6][7] |

| Energy Transfer Time Constant (FMO to RC) | 39 ps | Green Sulfur Bacteria | [6][7] |

| Energy Transfer Time Constant (RC Antenna to RC) | 23 ps | Green Sulfur Bacteria | [6][7] |

Table 1: Spectroscopic and Efficiency Data

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway, starting from the precursor geranylgeranyl diphosphate. A key step in its formation is the cyclization of lycopene to form γ-carotene, which is then converted to this compound. The pathway involves a series of desaturation, isomerization, and cyclization reactions catalyzed by specific enzymes.

Experimental Protocols

Pigment Extraction from Chlorobaculum tepidum

This protocol describes the extraction of carotenoids and bacteriochlorophylls from GSB for subsequent analysis.

-

Cell Harvesting: Centrifuge a culture of C. tepidum at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Extraction Solvent Preparation: Prepare a mixture of acetone and methanol (7:2, v/v).

-

Extraction: Resuspend the cell pellet in the acetone:methanol mixture. Vortex vigorously for 1 minute to ensure complete extraction. The solution should turn a deep green-brown color.

-

Clarification: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.

-

Collection: Carefully transfer the supernatant containing the pigments to a new, clean tube.

-

Storage: Store the pigment extract at -20°C in the dark to prevent degradation. For long-term storage, flush the tube with nitrogen gas.

HPLC Analysis of this compound

This protocol outlines the separation and identification of this compound using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Evaporate the solvent from the pigment extract under a stream of nitrogen gas. Re-dissolve the pigment residue in a small volume of the initial mobile phase.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 80:10:10, v/v/v).

-

Mobile Phase B: Methanol:Ethyl acetate (e.g., 70:30, v/v).

-

Gradient: Start with 100% Mobile Phase A, ramp to 100% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) scanning from 250 to 700 nm.

-

-

Injection: Inject 20 µL of the prepared sample.

-

Data Analysis: Identify this compound by its characteristic retention time and absorption spectrum (peaks around 460, 490, and 520 nm).[11]

Mass Spectrometry (MS) for this compound Identification

This protocol describes the use of LC-MS/MS for the confirmation of this compound's identity.

-

LC-MS System: Couple the HPLC system described above to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis:

-

Full Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000.

-

MS/MS: Fragment the parent ion corresponding to this compound (C40H52; exact mass ~532.4069) to obtain a characteristic fragmentation pattern for structural confirmation.

-

-

Data Analysis: Compare the obtained mass and fragmentation pattern with known standards or databases.

Generation of a this compound-Deficient Mutant in C. tepidum

This protocol provides a general workflow for creating a gene knockout of a key enzyme in the this compound biosynthesis pathway (e.g., crtU) using homologous recombination.

Signaling Pathways and Logical Relationships

The primary "signaling" pathway involving this compound is the flow of light energy from its absorption to the reaction center. This intricate process ensures the efficient capture and utilization of photons for anoxygenic photosynthesis.

Conclusion

This compound is an indispensable pigment in the anoxygenic photosynthesis of green sulfur bacteria. Its dual role in light harvesting and photoprotection enables these organisms to thrive in extreme, low-light environments. The efficient energy transfer from this compound to the bacteriochlorophylls within the chlorosome is a testament to the elegant and highly optimized photosynthetic apparatus of GSB. A thorough understanding of this compound's function, biosynthesis, and the experimental methods for its study is crucial for advancing our knowledge of microbial photosynthesis and may provide inspiration for the development of novel artificial photosynthetic systems. This guide serves as a comprehensive technical resource to facilitate further research in this exciting field.

References

- 1. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of Green Sulfur Bacteria. - OceanRep [oceanrep.geomar.de]

- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 4. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Living on the edge: light-harvesting efficiency and photoprotection in the core of green sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Living on the edge: light-harvesting efficiency and photoprotection in the core of green sulfur bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoid-to-bacteriochlorophyll energy transfer through vibronic coupling in LH2 from Phaeosprillum molischianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryo-EM structure of the whole photosynthetic reaction center apparatus from the green sulfur bacterium Chlorobaculum tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chlorobactene: A Technical Guide to its Role as a Biomarker for the Chlorobiaceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene, a monocyclic aromatic carotenoid, serves as a significant biomarker for the presence of green-colored species of the Chlorobiaceae family, commonly known as green sulfur bacteria (GSB). These obligately anaerobic photoautotrophs are key players in the sulfur cycle in anoxic environments. The unique structure of this compound and its restricted biological source make it an invaluable tool in geochemical studies for reconstructing past anoxic aquatic environments and in microbiological research for identifying and quantifying Chlorobiaceae populations. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methodologies for its detection and quantification, and its application as a biomarker.

This compound and its Significance as a Biomarker

Members of the Chlorobiaceae are characterized by their use of reduced sulfur compounds as electron donors for anoxygenic photosynthesis.[1] They are broadly divided into two color groups: green and brown. The green-colored species synthesize bacteriochlorophylls c or d and the carotenoid this compound.[2] In contrast, the brown-colored species produce bacteriochlorophyll e and the diaromatic carotenoid isorenieratene.[2] This distinct pigment distribution makes this compound a specific indicator for the green-colored Chlorobiaceae.

The presence of this compound or its diagenetic products in sediments and petroleum can be used to infer the past existence of photic zone anoxia, a condition where the light-penetrated upper layer of a water body is devoid of oxygen but contains sulfide. These conditions are essential for the growth of Chlorobiaceae.

Quantitative Data on this compound Content

The concentration of this compound in Chlorobiaceae can vary depending on the species and environmental conditions such as light intensity, temperature, and the availability of carbon and sulfur sources.[3][4] The following table summarizes available quantitative data on this compound concentrations in select Chlorobiaceae species.

| Species | Condition | This compound Concentration | Reference |

| Prosthecochloris aestuarii | Axenic biofilm culture | 0.42 µg/cm² | [5] |

| Prosthecochloris aestuarii | Mixed biofilm culture with Thiocapsa roseopersicina | 0.75 µg/cm² | [5] |

| Chlorobium limicola | Data not available in searched literature | - | |

| Chlorobaculum tepidum | Data not available in searched literature | - |

Note: The lack of standardized reporting units (e.g., µg/g dry weight) in the readily available literature makes direct comparisons challenging. Further targeted quantitative studies are needed to populate this table more comprehensively.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Chlorobiaceae has been primarily elucidated through studies on Chlorobaculum tepidum.[6] The pathway begins with the general carotenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through several enzymatic steps to produce the final aromatic carotenoid.

Key Enzymes in this compound Biosynthesis in Chlorobaculum tepidum

| Gene | Enzyme | Function |

| crtB | Phytoene synthase | Condensation of two GGPP molecules to form phytoene |

| crtP | Phytoene desaturase | Desaturation of phytoene |

| crtQ | ζ-Carotene desaturase | Desaturation of ζ-carotene to produce lycopene |

| crtH | Lycopene cis-trans isomerase | Isomerization of lycopene |

| - | Lycopene cyclase | Cyclization of one end of lycopene to form γ-carotene |

| crtU | γ-Carotene desaturase | Aromatization of the cyclic end of γ-carotene to form this compound |

This table is synthesized from information on the genetic manipulation of carotenoid biosynthesis in C. tepidum.[6]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The synthesis of this compound is regulated by environmental factors, primarily light intensity. In Prosthecochloris aestuarii, for instance, a very low carotenoid content is observed under saturating light conditions.[7] This suggests a downregulation of the biosynthetic pathway at high light intensities, likely to prevent photo-oxidative damage. The expression of carotenoid biosynthesis genes in photosynthetic bacteria is known to be controlled by various regulatory proteins that respond to light and oxygen levels.[3] In purple bacteria, the aerobic repressor CrtJ is known to repress the expression of carotenoid genes in the presence of oxygen.[8] While the specific transcriptional regulators for this compound synthesis in Chlorobiaceae have not been fully elucidated, it is likely that similar regulatory mechanisms are in place to control pigment production in response to environmental cues.

Experimental Protocols

The accurate detection and quantification of this compound require robust experimental protocols for extraction and analysis. The following sections provide detailed methodologies for these procedures.

Pigment Extraction from Chlorobiaceae

This protocol is a synthesized methodology based on common practices for extracting carotenoids from bacteria.[9][10]

Materials:

-

Bacterial cell pellet

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Centrifuge tubes (glass, amber)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Syringe filters (0.2 µm, PTFE)

Procedure:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a small volume of deionized water.

-

Add methanol and vortex vigorously for 2 minutes to begin cell lysis and pigment extraction.

-

Add hexane and vortex for an additional 2 minutes.

-

Induce phase separation by adding deionized water, followed by vortexing for 1 minute and centrifugation (e.g., 2,000 x g for 10 minutes).

-

Carefully collect the upper hexane layer containing the carotenoids into a clean, amber glass tube.

-

Repeat the extraction of the lower aqueous phase with hexane to ensure complete recovery of the pigments.

-

Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

-

Redissolve the dried pigment extract in a known volume of a suitable solvent for HPLC or GC-MS analysis (e.g., acetone or a mobile phase component).

-

Filter the redissolved extract through a 0.2 µm PTFE syringe filter into an amber HPLC vial.

HPLC-DAD Analysis of this compound

This protocol is a generalized method for the analysis of bacterial carotenoids by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[8][11]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

-

Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: Methanol:Acetonitrile:Water (e.g., 80:10:10, v/v/v)

-

Solvent B: Ethyl acetate

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) at a constant flow rate (e.g., 1 mL/min).

-

Set the column oven temperature (e.g., 30°C).

-

Inject a known volume of the filtered pigment extract (e.g., 20 µL).

-

Run a gradient elution program to separate the pigments. An example gradient is as follows:

-

0-15 min: 100% A to 100% B (linear gradient)

-

15-25 min: 100% B (isocratic)

-

25-30 min: 100% B to 100% A (linear gradient)

-

30-40 min: 100% A (re-equilibration)

-

-

Monitor the elution of pigments using the DAD at a wavelength range of 250-700 nm. This compound typically exhibits absorption maxima around 460 nm.

-

Identify this compound by its retention time and characteristic absorption spectrum compared to a standard, if available, or based on literature values.

-

Quantify the amount of this compound by integrating the peak area at its absorption maximum and comparing it to a calibration curve generated with a known standard.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of this compound, often after a derivatization step to increase its volatility.[4]

Instrumentation:

-

GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

-

A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization (Silylation):

-

Evaporate the pigment extract to complete dryness under nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

Procedure:

-

Set the GC oven temperature program. An example program is:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Set the injector and transfer line temperatures (e.g., 280°C and 290°C, respectively).

-

Inject a small volume of the derivatized sample (e.g., 1 µL) in splitless mode.

-

Acquire mass spectra in the range of m/z 50-600.

-

Identify the silylated this compound derivative based on its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from a bacterial culture.

Conclusion

This compound is a robust and specific biomarker for green-colored species of the Chlorobiaceae family. Its detection in environmental samples provides strong evidence for the past or present existence of anoxic and sulfidic conditions in the photic zone. The detailed experimental protocols provided in this guide offer a starting point for researchers to reliably extract, identify, and quantify this important carotenoid. Future research should focus on generating more comprehensive quantitative data for a wider range of Chlorobiaceae species and on elucidating the specific regulatory networks that control this compound biosynthesis. Such studies will further enhance the utility of this compound as a biomarker in both ecological and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 5. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Gene Expression in Actinobacteria by Translational Modification of Transcriptional Factors and Secondary Metabolite Biosynthetic Enzymes [frontiersin.org]

- 7. Repression of photosynthesis gene expression by formation of a disulfide bond in CrtJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorobaculum tepidum - Wikipedia [en.wikipedia.org]

- 9. Temperature and Carbon Assimilation Regulate the Chlorosome Biogenesis in Green Sulfur Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulatory and retrograde signaling networks in the chlorophyll biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two Genes Encoding New Carotenoid-Modifying Enzymes in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Chlorobactene from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobactene, an aromatic carotenoid, is a significant biomarker for green sulfur bacteria (GSB) and plays a crucial role in their unique light-harvesting capabilities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from environmental samples. It details the necessary protocols for the enrichment of this compound-producing microorganisms, extraction and purification of the pigment, and its subsequent analytical identification and quantification. Furthermore, this guide elucidates the biosynthetic pathway of this compound and discusses the environmental factors that regulate its production. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction to this compound

This compound is a monocyclic aromatic carotenoid that serves as an accessory light-harvesting pigment in green sulfur bacteria (GSB), such as those from the genera Chlorobium and Chlorobaculum.[1][2] These obligately anaerobic photoautotrophic bacteria are typically found in anoxic and sulfidic aquatic environments, including meromictic lakes and sediments.[1] The unique aromatic structure of this compound allows GSB to absorb light in spectral regions that are not efficiently captured by chlorophylls, thus enabling them to thrive in low-light conditions.[3] Its diagenetic product, chlorobactane, is a recognized biomarker used to trace the presence of GSB in ancient environments.[2] Beyond its role in photosynthesis, the antioxidant properties of carotenoids like this compound and its derivatives are of growing interest for potential pharmaceutical applications.[4]

Experimental Protocols

Enrichment and Isolation of Green Sulfur Bacteria (GSB) from Environmental Samples

The isolation of this compound begins with the successful enrichment and cultivation of the GSB that produce it.

2.1.1. Sample Collection:

-

Sediment Samples: Collect sediment cores from anoxic zones of lakes or marine environments. The ideal locations are those with high sulfide concentrations.

-

Water Samples: Collect water from the chemocline of stratified water bodies where GSB are known to form dense layers.

2.1.2. Enrichment Protocol:

-

Medium Preparation: Prepare a basal medium for GSB. A typical medium contains mineral salts, a reduced sulfur source (e.g., sodium sulfide), a bicarbonate buffer system, and a vitamin solution. The medium should be prepared anaerobically and dispensed into sealed culture vessels (e.g., serum bottles or screw-cap tubes).

-

Inoculation: Inoculate the prepared medium with a small amount of the collected sediment or water sample.

-

Incubation: Incubate the cultures under anoxic conditions at a suitable temperature (typically 20-30°C for mesophiles, or higher for thermophiles from hot springs) and under low light intensity (e.g., 1-10 µmol photons m⁻² s⁻¹).[5]

-

Sub-culturing: After visible growth of green or brown-colored bacteria is observed, perform serial dilutions and transfers to fresh medium to obtain a pure culture. Purity can be checked by microscopy and molecular techniques (e.g., 16S rRNA gene sequencing).

Extraction of this compound from GSB Cultures

Once a sufficient biomass of GSB is obtained, the carotenoids can be extracted.

2.2.1. Cell Harvesting:

-

Centrifuge the GSB culture (e.g., at 5,000 x g for 15 minutes) to pellet the cells.

-

Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

2.2.2. Solvent Extraction Protocol:

-

Resuspend the cell pellet in a small volume of methanol.

-

Add a mixture of acetone and hexane (e.g., in a 1:2 v/v ratio of methanol to acetone/hexane) to the cell suspension.

-

Disrupt the cells by sonication or bead beating to ensure efficient extraction.

-

Centrifuge the mixture to separate the cell debris from the solvent phase containing the pigments.

-

Collect the supernatant containing the extracted pigments. Repeat the extraction process with the cell debris until the pellet is colorless.

-

Pool the supernatants and dry the extract under a stream of nitrogen gas to prevent oxidation.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude pigment extract contains a mixture of carotenoids and bacteriochlorophylls, necessitating purification.

2.3.1. Sample Preparation:

-

Redissolve the dried pigment extract in a small volume of a suitable solvent (e.g., acetone or a mixture of the initial mobile phase).

-

Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.3.2. HPLC Protocol:

-

Column: A C18 reverse-phase column is typically used for carotenoid separation.

-

Mobile Phase: A gradient elution is often employed, starting with a more polar solvent mixture and gradually increasing the proportion of a less polar solvent. A common mobile phase system is a gradient of water/methanol to 100% methanol or acetone.[4]

-

Detection: Monitor the elution profile using a diode array detector (DAD) or a UV-Vis detector set at the absorption maximum of this compound (around 460-480 nm).

-

Fraction Collection: Collect the fractions corresponding to the peak identified as this compound based on its retention time and UV-Vis spectrum.

-

Purity Assessment: Re-inject the collected fraction into the HPLC to assess its purity.

Analytical Characterization

UV-Visible Spectroscopy

This compound exhibits a characteristic UV-Vis absorption spectrum with maxima in the blue-green region. The exact peak positions can vary slightly depending on the solvent used.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Acetone | ~460 | ~485 | ~518 |

| Hexane | ~455 | ~480 | ~512 |

Note: These are approximate values and should be determined empirically for purified samples.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound and elucidating its structure. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information.

| Ion | m/z (calculated) | Description |

| [M]⁺ | 534.4226 | Molecular ion of this compound (C₄₀H₅₄) |

| [M-92]⁺ | 442.3599 | Loss of toluene from the polyene chain |

| [M-106]⁺ | 428.3443 | Loss of xylene from the polyene chain |

Note: The fragmentation pattern is predictive and should be confirmed with experimental data.

Biosynthesis and Regulation of this compound

Biosynthetic Pathway

The biosynthesis of this compound in GSB starts from the common carotenoid precursor, lycopene. The key enzymatic steps are outlined below.[6]

Caption: Biosynthetic pathway of this compound from Lycopene in green sulfur bacteria.

Regulation of Biosynthesis

The production of this compound is tightly regulated by environmental factors, primarily light and the availability of reduced sulfur compounds.

-

Light Intensity: GSB are adapted to low-light conditions. Changes in light intensity can influence the expression of genes involved in the biosynthesis of both bacteriochlorophylls and carotenoids.[7][8] Higher light intensities can lead to photo-oxidative stress, potentially upregulating the production of photoprotective carotenoids.

-

Sulfide Concentration: As obligate photoautotrophs that use reduced sulfur compounds as electron donors, the availability of sulfide is critical for the growth and metabolism of GSB. The cellular redox state, which is influenced by sulfide oxidation, can act as a regulatory signal for pigment biosynthesis.

Experimental Workflow and Logical Relationships

The overall process of discovering and isolating this compound from environmental samples can be visualized as a multi-step workflow.

Caption: Workflow for the discovery and isolation of this compound from environmental samples.

Conclusion

The discovery and isolation of this compound from environmental samples is a multi-faceted process that combines microbiological, biochemical, and analytical techniques. This guide provides a foundational framework for researchers to successfully isolate and characterize this important biomarker and potential lead compound for drug discovery. The detailed protocols and data presented herein should facilitate further research into the diverse world of microbial natural products and their applications.

References

- 1. Green sulfur bacteria - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molar extinction coefficient of bacteriochlorophyll e and the pigment stoichiometry in Chlorobium phaeobacteroides | Semantic Scholar [semanticscholar.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the sulfur metabolism of Chlorobaculum tepidum by label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chlorobactene in the Light-Harvesting Complex of Green Sulfur Bacteria: A Technical Guide

Abstract

Green sulfur bacteria (GSB) are obligately anaerobic photoautotrophs renowned for their ability to thrive in extremely low-light environments. This remarkable capability is attributed to their unique and highly efficient light-harvesting antennae, the chlorosomes. Within these supramolecular structures, carotenoids play a critical role. This technical guide provides an in-depth examination of chlorobactene, the predominant carotenoid in green-colored GSB species like Chlorobaculum tepidum. We will explore its multifaceted functions in light harvesting, energy transfer, structural organization of the chlorosome, and photoprotection. Furthermore, this document details the biosynthetic pathway of this compound, presents key quantitative data in a structured format, and outlines the experimental protocols employed to elucidate its pivotal role in one of nature's most efficient photosynthetic systems.

Introduction to Green Sulfur Bacteria and the Chlorosome

Green sulfur bacteria (phylum Chlorobiota) are a distinct group of anoxygenic photosynthetic bacteria that utilize reduced sulfur compounds, such as hydrogen sulfide, as electron donors for carbon fixation via the reverse tricarboxylic acid cycle.[1][2][3] Their ecological niche is often the phobic zone of stratified aquatic environments, where light intensity is exceptionally low.[3][4]

The key to their survival in such dimly lit habitats is the chlorosome, the largest and most efficient light-harvesting antenna system known in nature.[5][6] Unlike the pigment-protein complexes found in other photosynthetic organisms, chlorosomes are primarily composed of hundreds of thousands of bacteriochlorophyll (BChl) c, d, or e molecules that self-assemble into aggregates within a lipid monolayer envelope.[5][6][7] This unique organization allows for extremely efficient capture of the few available photons. The chlorosome is attached to the cytoplasmic membrane via a baseplate composed of CsmA protein and BChl a, which funnels the captured energy to the reaction center through the Fenna-Matthews-Olson (FMO) protein complex.[4][8]

Within this intricate system, carotenoids are essential components. In green-colored GSB, the primary carotenoid is this compound, which performs several indispensable functions beyond its vibrant color.[1][9] This guide focuses on the synthesis, location, and diverse roles of this compound in the GSB light-harvesting apparatus.

This compound: Molecular Structure and Location

This compound is an aromatic carotenoid, a C40 tetraterpenoid characterized by a long polyene chain responsible for its light-absorbing properties. Its chemical structure features a monocyclic aromatic φ-ring at one end of the molecule.[10][11] While the aryl ring is a distinguishing feature, its conjugated system is largely disconnected from the main polyene backbone, meaning its absorption spectrum is very similar to its non-aromatic precursor, γ-carotene.[11]

This compound is found in two primary locations within the GSB cell:

-

Chlorosome Interior : The majority of this compound resides within the chlorosome, where it is interspersed between the lamellar layers of self-assembled BChl c aggregates.[11][12] It is not covalently bound but is integrated into the structure, held by non-covalent interactions.

-

Reaction Center Complex : A modified form, glycosylated this compound, has been found closely associated with the PscA subunits of the photosynthetic reaction center.[8] This specific localization suggests a specialized role distinct from the bulk this compound in the chlorosome.

The Multifaceted Roles of this compound

This compound's functions are integral to the efficiency and stability of the photosynthetic apparatus.

Light Harvesting and Energy Transfer

The primary and most well-understood role of this compound is as an accessory light-harvesting pigment. The BChl aggregates in chlorosomes absorb light in the far-red region of the spectrum (720-750 nm).[1] this compound complements this by absorbing photons in the blue-green spectral region (approximately 400-550 nm), a range where BChl absorption is weak.[11]

Once a photon is absorbed, the excitation energy is transferred from this compound to the surrounding BChl c molecules with high efficiency.[5] This energy transfer must be ultrafast to compete with other de-excitation pathways. The process is governed by Coulombic (Förster) and Dexter mechanisms, relying on the close proximity and proper orientation of the donor (this compound) and acceptor (BChl) molecules.[13][14] The energy then cascades through the BChl aggregates to the baseplate BChl a, the FMO complex, and ultimately to the P840 reaction center, where charge separation occurs.[1][8]

References

- 1. Green sulfur bacteria - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biology of Green Sulfur Bacteria. - OceanRep [oceanrep.geomar.de]

- 4. Chlorosome - Wikipedia [en.wikipedia.org]

- 5. The chlorosome: a prototype for efficient light harvesting in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lamellar Organization of Pigments in Chlorosomes, the Light Harvesting Complexes of Green Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cryo-EM structure of the whole photosynthetic reaction center apparatus from the green sulfur bacterium Chlorobaculum tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Study of Interactions between Purple and Green Sulfur Bacteria in Sandy Sediments Exposed to Illumination Deprived of Near-Infrared Wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural and Functional Roles of Carotenoids in Chlorosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-s.ks.uiuc.edu [www-s.ks.uiuc.edu]

The Fate of a Green Sulfur Bacteria Biomarker: An In-depth Technical Guide to the Diagenesis and Preservation of Chlorobactene in Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobactene, a mono-aromatic carotenoid, is a key biomarker for green sulfur bacteria (GSB), primarily of the family Chlorobiaceae. These obligately anaerobic phototrophs thrive in anoxic and sulfidic (euxinic) water columns, occupying a narrow niche where light penetration and the presence of hydrogen sulfide overlap. The preservation of this compound and its diagenetic products in sedimentary records provides a powerful tool for reconstructing past environmental conditions, particularly the extent of photic zone euxinia. Understanding the diagenetic pathways and preservation potential of this compound is therefore crucial for accurate paleoenvironmental reconstructions and for identifying potential novel bioactive compounds derived from its transformation products. This technical guide provides a comprehensive overview of the diagenesis and preservation of this compound in sediments, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Quantitative Analysis of this compound and its Diagenetic Products

The preservation of this compound in sediments is influenced by a variety of factors, including the redox conditions of the depositional environment and post-burial diagenetic processes. One of the primary diagenetic transformations is the hydrogenation of this compound to its saturated counterpart, chlorobactane. The relative abundance of these two compounds can provide insights into the extent of diagenetic alteration.

The following table summarizes quantitative data from a study of anoxic sediments, illustrating the concentrations of intact this compound and its hydrogenated form, chlorobactane, at two different sediment depths. An increase in the ratio of GSB-derived DNA to intact carotenoids with sediment depth suggests that short GSB DNA fragments may be better preserved than intact carotenoids, providing a more accurate view of past GSB productivity and sediment flux.[1]

| Sediment Depth (cm) | Compound | Concentration (relative abundance) | GSB-DNA:this compound Ratio | Reference |

| 37-39 | This compound | High | Low | [1] |

| 37-39 | Chlorobactane | Low | Low | [1] |

| 85-87 | This compound | Low | High | [1] |

| 85-87 | Chlorobactane | High | High | [1] |

Table 1: Concentration of intact this compound and its hydrogenated form, chlorobactane, in two selected sediment layers. The data indicates a significant conversion of this compound to chlorobactane with increasing sediment depth and age.

Diagenetic Pathways of this compound

The primary diagenetic pathway for this compound in anoxic sediments is hydrogenation, leading to the formation of chlorobactane. This process involves the saturation of the double bonds in the polyene chain of the this compound molecule. In sulfidic environments, abiotic sulfurization is another critical diagenetic process that can significantly alter and preserve organic matter, including carotenoids.[2][3] The incorporation of sulfur into the molecular structure can lead to the formation of complex macromolecular structures, effectively sequestering the biomarker and protecting it from further degradation.

The diagenetic fate of isorenieratene, a closely related diaromatic carotenoid also produced by GSB, has been extensively studied and provides a valuable analogue for understanding this compound diagenesis.[4][5][6] Isorenieratene undergoes a complex series of reactions including cyclization, aromatization, and sulfurization, leading to a diverse suite of diagenetic products.[5] It is plausible that this compound undergoes similar, albeit less complex, diagenetic transformations in addition to simple hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Experimental Evidence for Abiotic Sulfurization of Marine Dissolved Organic Matter [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Diagenetic and catagenetic products of isorenieratene: Molecular indicators for photic zone anoxia (Journal Article) | OSTI.GOV [osti.gov]

The Genetic Architecture of Chlorobactene Production in Chlorobium tepidum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic and biochemical basis of chlorobactene biosynthesis in the green sulfur bacterium Chlorobium tepidum. As a model organism for anoxygenic photosynthesis, C. tepidum possesses a unique carotenoid biosynthetic pathway that is of significant interest for fundamental research and potential biotechnological applications. This document details the enzymatic steps, the corresponding genes, and the physiological consequences of their inactivation. It consolidates quantitative data on carotenoid composition and growth characteristics of various mutant strains, presents detailed experimental protocols for genetic manipulation and pigment analysis, and visualizes the key pathways and workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers investigating carotenoid biosynthesis, microbial physiology, and natural product synthesis.

Introduction

Chlorobium tepidum is a thermophilic, anaerobic, and obligately phototrophic green sulfur bacterium.[1] A hallmark of this organism is its highly efficient light-harvesting system, which includes chlorosomes containing bacteriochlorophyll c and carotenoids. The primary carotenoid in C. tepidum is this compound, a monocyclic aromatic carotenoid that plays crucial roles in light harvesting and photoprotection.[2][3] The elucidation of the genetic basis for this compound production has been made possible through a combination of genomic analysis and targeted gene inactivation studies.[2] This guide synthesizes the current knowledge on this topic, providing a detailed technical resource for the scientific community.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in C. tepidum begins with the universal precursor for C40 carotenoids, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic reactions to produce this compound and its derivatives. Unlike the well-characterized pathway in many other bacteria that utilizes a single enzyme, CrtI, for the desaturation of phytoene, C. tepidum employs a plant-like pathway involving multiple desaturase and isomerase enzymes.[2][4]

Key Enzymes and Corresponding Genes

The core set of genes responsible for the conversion of GGPP to this compound have been identified through gene knockout studies.[2][5] These genes and their encoded enzymes are summarized in the table below.

| Gene | Locus Tag | Enzyme | Function in Pathway |

| crtB | CT1386 | Phytoene synthase | Condensation of two GGPP molecules to form phytoene.[2][5] |

| crtP | CT0807 | Phytoene desaturase | Desaturation of phytoene to ζ-carotene.[2][5] |

| crtQ | CT1414 | ζ-carotene desaturase | Desaturation of ζ-carotene to lycopene.[2][5] |

| crtH | CT0649 | Carotenoid cis-trans isomerase | Isomerization of cis-lycopene to all-trans-lycopene.[2][5] |

| cruA | Lycopene cyclase | Cyclization of one end of lycopene to form γ-carotene.[6][7] | |

| crtU | CT0323 | γ-carotene desaturase | Desaturation of the β-ring of γ-carotene to form this compound.[2][5] |

| crtC | CT0301 | Carotenoid 1',2'-hydratase | Hydroxylation of this compound and γ-carotene.[2][5] |

| cruC | CT1987 | This compound glucosyltransferase | Glucosylation of hydroxylated carotenoids.[8][9] |

| cruD | CT0967 | This compound lauroyltransferase | Acylation of glucosylated carotenoids.[8][9] |

Biosynthetic Pathway Visualization

The sequential conversion of precursors to this compound and its derivatives is illustrated in the following diagram.

Caption: The biosynthetic pathway of this compound in C. tepidum.

Quantitative Analysis of this compound Production and Mutant Phenotypes

Gene inactivation studies have been instrumental in elucidating the function of each enzyme in the pathway and have revealed the physiological importance of carotenoids in C. tepidum. The following tables summarize the key quantitative findings from these studies.

Carotenoid Composition of Wild-Type and Mutant C. tepidum

The analysis of pigment extracts from wild-type and various crt mutants by High-Performance Liquid Chromatography (HPLC) has provided a detailed picture of the metabolic intermediates that accumulate when the pathway is blocked at specific steps.

| Strain | Major Carotenoid(s) | Other Accumulated Intermediates | Reference |

| Wild-Type | This compound, γ-carotene | OH-chlorobactene, OH-γ-carotene and their glucoside laurate esters | [2] |

| crtB mutant | None | - | [2] |

| crtP mutant | Phytoene | - | [2] |

| crtQ mutant | ζ-Carotene | - | [2] |

| crtH mutant | cis-Lycopene | - | [2] |

| crtU mutant | γ-Carotene | - | [2] |

| crtC mutant | This compound, γ-carotene | Lacks hydroxylated carotenoids | [2] |

| cruC mutant | This compound, OH-chlorobactene | Lacks glucosylated carotenoids | [9] |

| cruD mutant | This compound, OH-chlorobactene glucoside | Lacks acylated carotenoids | [9] |

Growth Rates of Carotenoid Mutants

The absence of colored carotenoids has a significant impact on the growth of C. tepidum, particularly under varying light intensities, highlighting their role in photoprotection and potentially in the structural integrity of the photosynthetic apparatus.

| Strain | Growth Rate Relative to Wild-Type (Low Light) | Growth Rate Relative to Wild-Type (High Light) | Reference |

| crtB mutant | ~25% | ~65% | [2] |

| crtP mutant | ~40% | ~65% | [2] |

| crtQ mutant | ~40% | ~65% | [2] |

| crtC mutant | ~90% (at 70 µmol photons m⁻² s⁻¹) | Same as wild-type | [5] |

| cruC mutant | Same as wild-type | Same as wild-type | [5] |

| cruD mutant | Same as wild-type | Same as wild-type | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound biosynthesis in C. tepidum.

Gene Inactivation by Natural Transformation and Homologous Recombination

C. tepidum is naturally transformable, which allows for relatively straightforward gene inactivation through homologous recombination.[10]

Workflow for Gene Inactivation:

Caption: Workflow for gene inactivation in C. tepidum.

Protocol:

-

Construct Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene from C. tepidum genomic DNA.

-

PCR Amplification: Perform PCR to amplify the flanking regions.

-

Ligation: Ligate the upstream and downstream fragments with an antibiotic resistance cassette (e.g., gentamicin or spectinomycin/streptomycin resistance).[10] The resulting construct should have the resistance cassette flanked by the homologous regions.

-

Transformation:

-

Grow a culture of C. tepidum to late exponential phase.

-

Concentrate the cells by centrifugation and resuspend in a small volume of fresh medium.

-

Add the linearized inactivation construct DNA to the cell suspension.

-

Spot the cell-DNA mixture onto a non-selective agar plate and incubate for 10-20 hours to allow for recombination.[10][11]

-

-

Selection: Resuspend the cells from the plate and spread them onto selective agar plates containing the appropriate antibiotic.

-

Verification:

-

Isolate genomic DNA from antibiotic-resistant colonies.

-

Perform PCR with primers flanking the target gene and internal to the resistance cassette to confirm the double homologous recombination event.

-

Analyze the phenotype of the mutant strain, for example, by HPLC analysis of its carotenoid composition.

-

Carotenoid Extraction and HPLC Analysis

Protocol:

-

Cell Harvesting: Harvest C. tepidum cells from a liquid culture by centrifugation.

-

Pigment Extraction:

-

Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2, v/v).[2]

-

Disrupt the cells using sonication on ice to release the pigments.

-

Centrifuge the mixture to pellet cell debris.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.2 µm filter.

-

For HPLC-MS analysis, the extract can be dried under nitrogen and redissolved in a suitable solvent.[2]

-

-

HPLC Analysis:

-

Inject the pigment extract onto a C18 reverse-phase HPLC column.[2]

-

Use a gradient of solvents to separate the different carotenoids. A common mobile phase system involves a gradient of acetone in water.

-

Detect the eluting pigments using a photodiode array (PDA) detector to obtain absorption spectra and a mass spectrometer (MS) for mass identification.[2]

-

Regulation of this compound Biosynthesis

The regulation of carotenoid biosynthesis in C. tepidum is not as well understood as the biosynthetic pathway itself. However, it is known that environmental factors, particularly light intensity, influence the pigment composition of the cells.

Light Intensity

Studies have shown that the cellular content of bacteriochlorophyll c and carotenoids increases in C. tepidum at lower light intensities.[4] This suggests a regulatory mechanism that coordinates the synthesis of these pigments to optimize light harvesting under different light conditions. While the specific molecular mechanisms (e.g., transcriptional regulators) controlling the expression of the crt genes in response to light have not been fully elucidated in C. tepidum, it is a critical area for future research.

Gene Organization

In many bacteria, genes for a specific metabolic pathway are clustered together in operons, facilitating coordinated regulation. However, in C. tepidum, the genes for carotenoid biosynthesis are generally not clustered, suggesting a more complex regulatory network.[4]

Conclusion and Future Directions

The genetic basis of this compound production in Chlorobium tepidum has been largely elucidated through a combination of genomics and molecular genetics. The pathway is notable for its resemblance to that of plants and cyanobacteria in the early steps of phytoene desaturation. Gene inactivation studies have not only defined the function of the key enzymes but also highlighted the critical role of colored carotenoids in the phototrophic lifestyle of this organism.

While the core biosynthetic pathway is well-established, several areas warrant further investigation:

-

Enzyme Kinetics and Structure: Detailed biochemical characterization of the carotenoid biosynthetic enzymes from C. tepidum is needed to understand their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: The transcriptional and post-transcriptional mechanisms that regulate the expression and activity of the this compound biosynthetic pathway in response to environmental cues, particularly light, remain to be fully characterized.

-

Biotechnological Applications: The unique enzymes from this pathway, particularly the γ-carotene desaturase (CrtU), could be valuable tools for the metabolic engineering of novel carotenoids in heterologous hosts.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a comprehensive reference for seasoned investigators. The continued study of this compound biosynthesis in C. tepidum will undoubtedly yield further insights into the evolution of carotenoid pathways and the remarkable metabolic capabilities of photosynthetic bacteria.

References

- 1. Chlorobaculum tepidum Modulates Amino Acid Composition in Response to Energy Availability, as Revealed by a Systematic Exploration of the Energy Landscape of Phototrophic Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The bchU Gene of Chlorobium tepidum Encodes the C-20 Methyltransferase in Bacteriochlorophyll c Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Genes Encoding New Carotenoid-Modifying Enzymes in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorobium tepidum: insights into the structure, physiology, and metabolism of a green sulfur bacterium derived from the complete genome sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorobaculum tepidum TLS Displays a Complex Transcriptional Response to Sulfide Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic manipulation of carotenoid biosynthesis in the green sulfur bacterium Chlorobium tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcn.montana.edu [rcn.montana.edu]

- 10. researchgate.net [researchgate.net]

- 11. Isorenieratene biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorobactene Derivatives: Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorobactene and its derivatives, a unique class of aromatic carotenoids. It delves into their natural occurrence in green sulfur bacteria, elucidates their biosynthetic pathway, and offers detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction to this compound and its Derivatives

This compound is a C40 aromatic carotenoid characterized by a monocyclic φ-end group.[1] It and its derivatives are primarily found in green sulfur bacteria (GSB), where they play crucial roles in light harvesting and photoprotection.[2] The aromatic nature of these molecules confers unique spectral properties and potential for interesting biological activities. The core structure of this compound can be modified through hydroxylation, glycosylation, and esterification, leading to a variety of derivatives.

Natural Occurrence and Distribution

This compound and its derivatives are signature pigments of the green-colored species of green sulfur bacteria (family Chlorobiaceae).[1] These obligately anaerobic photoautotrophic bacteria thrive in anoxic, sulfide-rich environments.[1] The specific composition of this compound derivatives can vary between different species and even strains of GSB, and may be influenced by environmental factors such as light intensity.

Table 1: Distribution of Major this compound Derivatives in Green Sulfur Bacteria

| Derivative | General Structure | Predominant Occurrence (Examples) | Reference |

| This compound | φ,ψ-Carotene | Chlorobaculum tepidum, Chlorobium limicola | [3][4] |

| OH-chlorobactene | 1'-hydroxy-1',2'-dihydro-φ,ψ-carotene | Chlorobaculum tepidum | [3] |

| OH-chlorobactene glucoside | OH-chlorobactene with a glucose moiety | Chlorobaculum tepidum | [3] |

| OH-chlorobactene glucoside ester | OH-chlorobactene glucoside with a fatty acid ester | Chlorobaculum tepidum | [3] |

Table 2: Quantitative Data of Carotenoids in Chlorobaculum tepidum

| Compound | Molecules per P840 Reaction Center | Absorption Coefficient (L g⁻¹ cm⁻¹) at λmax | λmax (nm) | Reference |

| This compound | ~2 | 265 at 490 nm | 461, 491 | [3] |

| OH-chlorobactene glucoside ester | ~4-5 | 158 at 490 nm | Not specified | [3] |

| γ-carotene | - | 265 at 490 nm | 461, 491 | [3] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound originates from the general carotenoid pathway, starting with the formation of lycopene. A series of enzymatic steps, including cyclization, desaturation, hydroxylation, glycosylation, and acylation, lead to the various this compound derivatives.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the study of this compound derivatives, from the cultivation of green sulfur bacteria to the analysis and characterization of the carotenoids.

Cultivation and Harvest of Green Sulfur Bacteria

A detailed protocol for the cultivation of Chlorobaculum tepidum is available in the literature.[5]

Extraction of this compound Derivatives

This protocol is adapted from general methods for bacterial carotenoid extraction.

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 500 mL) at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis and Extraction: Resuspend the cell pellet in 10 mL of a 1:1 (v/v) mixture of methanol and acetone. Transfer the suspension to a glass tube.

-

Sonication: Sonicate the suspension on ice for 3 cycles of 30 seconds with 30-second intervals to ensure complete cell lysis.

-

Phase Separation: Add 10 mL of petroleum ether and 10 mL of a saturated NaCl solution to the extract. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the upper, colored organic phase containing the carotenoids using a Pasteur pipette.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Storage: Store the dried pigment extract at -20°C in the dark until further analysis.

HPLC-DAD Analysis and Quantification

This protocol is a general guideline and may require optimization for specific instrumentation and this compound derivatives.

-

Sample Preparation: Re-dissolve the dried pigment extract in a known volume (e.g., 1 mL) of a suitable solvent, such as acetone or a mixture of methyl tert-butyl ether (MTBE) and methanol. Filter the solution through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient of methanol, MTBE, and water is commonly used.[6]

-

Detector: A photodiode array (DAD) detector set to scan from 250 to 600 nm.

-

-

Quantification:

-

Identify peaks corresponding to this compound and its derivatives based on their retention times and characteristic absorption spectra.

-

Quantify the individual compounds by integrating the peak area at their respective λmax and using the absorption coefficients provided in Table 2.

-

Structural Elucidation by NMR and Mass Spectrometry

Detailed protocols for the structural elucidation of novel carotenoids using NMR and MS are complex and beyond the scope of this guide. However, the general workflow is as follows:

-

Purification: Isolate individual this compound derivatives using preparative or semi-preparative HPLC.

-

Mass Spectrometry: Obtain high-resolution mass spectra to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns useful for structural elucidation.

-

NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the complete chemical structure, including the position of functional groups and stereochemistry.

Genetic Manipulation of the Biosynthetic Pathway

Gene inactivation and heterologous expression are powerful tools to study the function of genes involved in this compound biosynthesis.

The following workflow is based on established protocols for natural transformation and homologous recombination in C. tepidum.

Caption: Workflow for gene inactivation in Chlorobaculum tepidum.

This workflow outlines the general steps for expressing this compound biosynthesis genes in a non-carotenogenic host like E. coli.

Caption: Workflow for heterologous expression of this compound biosynthesis genes.

Conclusion

This technical guide has provided a detailed overview of this compound derivatives, from their natural sources to their biosynthesis and methods of analysis. The provided protocols and diagrams serve as a foundation for further research into these fascinating and potentially valuable natural products. Future studies focusing on the quantitative distribution of these compounds across a wider range of green sulfur bacteria and the exploration of their biological activities are warranted.

References

- 1. Green sulfur bacteria - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Roles of Carotenoids in Chlorosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Bacteriochlorophylls, Carotenoids, Quinones, Lipids, and Hopanoids of “Candidatus Chloracidobacterium thermophilum” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Paleoenvironmental Significance of Chlorobactene and its Diagenetic Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobactene and its diagenetic products are powerful molecular fossils, or biomarkers, that provide crucial insights into past environmental conditions. Primarily biosynthesized by green sulfur bacteria (Chlorobiaceae), these aromatic carotenoids are diagnostic indicators of photic zone euxinia (PZE)—conditions where anoxic and sulfidic waters extend into the sunlit upper part of the water column. The preservation of these compounds in the geological record allows for the reconstruction of ancient biogeochemical cycles, paleo-oceanographic conditions, and the environmental context of major biological events in Earth's history. This technical guide provides an in-depth overview of the paleoenvironmental significance of this compound, detailing the biogeochemical pathways of its formation and diagenesis, comprehensive experimental protocols for its analysis, and a summary of key quantitative data from various geological settings.

Introduction: this compound as a Biomarker for Photic Zone Euxinia

This compound is a carotenoid pigment produced by green sulfur bacteria (GSB), a group of obligately anaerobic and photosynthetic microorganisms. These bacteria utilize reduced sulfur compounds, such as hydrogen sulfide (H₂S), as electron donors for photosynthesis. Consequently, their presence in significant numbers is restricted to environments where both light and H₂S are available. In stratified water bodies, such as anoxic basins and some lakes, this creates a niche at the interface between the sunlit (photic) surface waters and the deeper, anoxic and sulfidic (euxinic) waters.

The discovery of this compound and its diagenetically altered forms, such as chlorobactane and a series of aromatic carotenoids, in ancient sedimentary rocks provides compelling evidence for the existence of PZE at the time of deposition.[1][2][3] The presence of these biomarkers has been instrumental in identifying periods of widespread ocean anoxia, which have been linked to major climatic shifts and mass extinction events.[4][5]

Biogeochemical Pathways